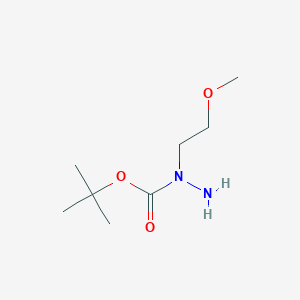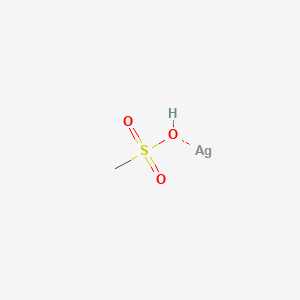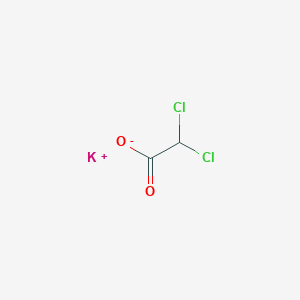
potassium;2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;2,2-dichloroacetate” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “potassium;2,2-dichloroacetate” involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Assembly of the target molecule using techniques like nucleophilic substitution, electrophilic addition, or cyclization.
Step 3: Purification of the final product using methods such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In industrial settings, the production of “this compound” is typically carried out in large-scale reactors under controlled conditions. The process may involve:
Bulk Synthesis: Using high-throughput reactors to produce large quantities of the compound.
Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Quality Control: Implementing rigorous testing protocols to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “potassium;2,2-dichloroacetate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and acids.
Addition: Common reagents include hydrogen gas, halogens, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of halogenated compounds, ethers, or esters.
Addition: Formation of saturated compounds or addition products.
Scientific Research Applications
The compound “potassium;2,2-dichloroacetate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of “potassium;2,2-dichloroacetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding: Interaction with receptors, enzymes, or other proteins to modulate their activity.
Inhibition: Blocking the activity of specific enzymes or pathways to prevent certain biochemical reactions.
Activation: Enhancing the activity of specific enzymes or pathways to promote certain biochemical reactions.
Properties
IUPAC Name |
potassium;2,2-dichloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSZJXXQWMOKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])(Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
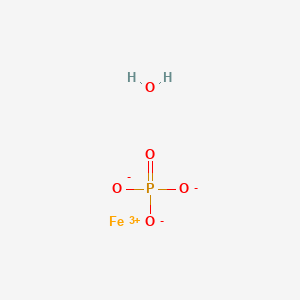
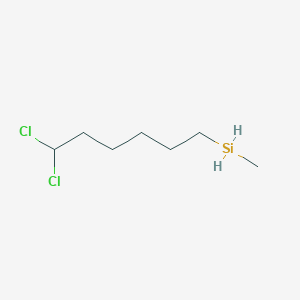
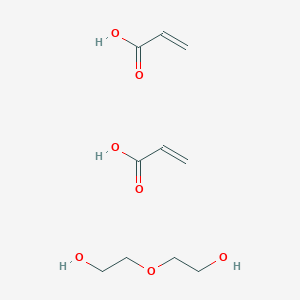
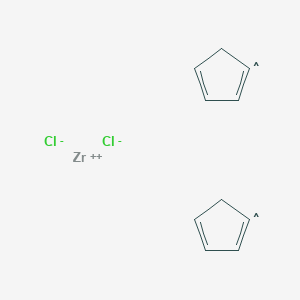
![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
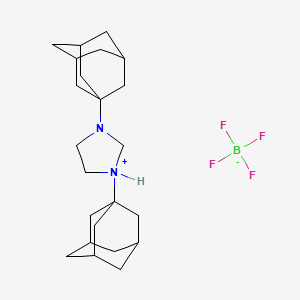
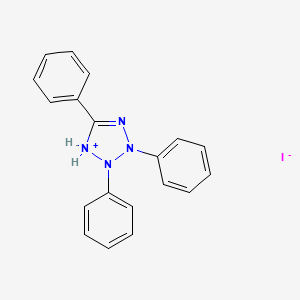
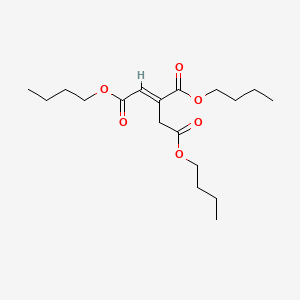
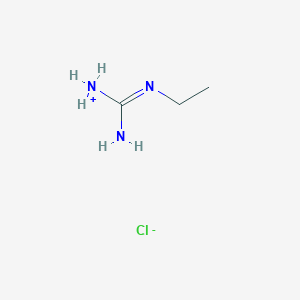
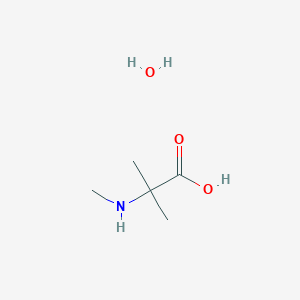
![6H-Cyclopenta[4,5]furo[3,2-d]pyrimidin-2-amine, 7,8-dihydro-4-[3-(methylamino)-1-azetidinyl]-](/img/structure/B7949053.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B7949055.png)
